2-Chloro-2'-nitro-biphenyl
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Overview
Description
2-Chloro-2’-nitro-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one benzene ring and a nitro group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2’-nitro-biphenyl can be achieved through several synthetic routes. One common method involves the reaction of o-chloronitrobenzene with p-chlorophenyl magnesium halide in the presence of a nickel catalyst . Another method utilizes o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as raw materials, with a phase transfer catalyst and a palladium catalyst in an aqueous solution under heating conditions . These methods offer advantages such as high yield, simplicity in operation, and minimal environmental pollution.
Industrial Production Methods
Industrial production of 2-Chloro-2’-nitro-biphenyl typically involves large-scale reactions using similar synthetic routes. The use of palladium or nickel catalysts is common, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-nitro-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) on the benzene ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents include sodium hydroxide, potassium hydroxide, and other strong bases, typically in polar solvents.
Reduction: Hydrogen gas with a palladium or nickel catalyst is commonly used for the reduction of the nitro group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated biphenyls and sulfonated biphenyls.
Nucleophilic Aromatic Substitution: Products include substituted biphenyls with various nucleophiles.
Reduction: The major product is 2-Chloro-2’-amino-biphenyl.
Scientific Research Applications
2-Chloro-2’-nitro-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2’-nitro-biphenyl involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atom can also participate in electrophilic and nucleophilic reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
2-Chloro-2’-nitro-biphenyl can be compared with other similar compounds, such as:
2-Chlorobiphenyl: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Nitrobiphenyl: Lacks the chlorine atom, leading to variations in its chemical and biological properties.
4’-Chloro-2-nitrobiphenyl: The position of the chlorine and nitro groups is different, affecting its reactivity and applications.
Properties
Molecular Formula |
C12H8ClNO2 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H |
InChI Key |
AASGLKDYFNBDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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